3,5-Dimethylisoxazole-4-sulfonyl chloride
Overview
Description
3,5-Dimethylisoxazole-4-sulfonyl chloride is an organic compound with the molecular formula C5H6ClNO3S. It is a white to light yellow crystalline solid that is stable under normal conditions. This compound is primarily used as an intermediate in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
The synthesis of 3,5-Dimethylisoxazole-4-sulfonyl chloride typically involves a two-step process:
Formation of 3-Nitroso-5-methylisoxazole: This is achieved by reacting 3,5-dimethylisoxazole with a strong acid and nitrous acid.
Sulfonylation and Chlorination: The 3-nitroso-5-methylisoxazole is then reacted with thionyl chloride to introduce the sulfonyl chloride group, resulting in the formation of this compound.
Chemical Reactions Analysis
3,5-Dimethylisoxazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate esters, respectively.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can participate in these reactions under appropriate conditions.
Hydrolysis: In the presence of water, it can hydrolyze to form 3,5-dimethylisoxazole-4-sulfonic acid
Scientific Research Applications
3,5-Dimethylisoxazole-4-sulfonyl chloride is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the modification of biomolecules and the development of biochemical assays.
Medicine: The compound is involved in the synthesis of potential therapeutic agents and drug candidates.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3,5-Dimethylisoxazole-4-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. It can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that can alter their function. This reactivity is utilized in various chemical and biological applications .
Comparison with Similar Compounds
3,5-Dimethylisoxazole-4-sulfonyl chloride can be compared with other sulfonyl chlorides and isoxazole derivatives:
Similar Compounds: 3,5-Dimethylisoxazole-4-sulfonic acid, 3,5-Dimethylisoxazole-4-sulfonamide, and 3,5-Dimethylisoxazole-4-sulfonate esters.
Uniqueness: The presence of both the isoxazole ring and the sulfonyl chloride group makes it a unique intermediate for synthesizing a wide range of compounds
Properties
IUPAC Name |
3,5-dimethyl-1,2-oxazole-4-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClNO3S/c1-3-5(11(6,8)9)4(2)10-7-3/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZLPFEYTAAXJCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10371273 | |
Record name | 3,5-dimethylisoxazole-4-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10371273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80466-79-1 | |
Record name | 3,5-dimethylisoxazole-4-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10371273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-Dimethylisoxazole-4-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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